molecular formula C13H13Cl2N3O B2380125 (Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride CAS No. 318517-54-3

(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride

Cat. No.: B2380125
CAS No.: 318517-54-3
M. Wt: 298.17
InChI Key: VRFUVBIRDZYLMR-UHFFFAOYSA-N
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Description

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride is a chemical compound with a complex structure that includes a pyridine ring substituted with a carboximidamide group and a 4-chlorophenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyridine ring, introduction of the carboximidamide group, and the attachment of the 4-chlorophenylmethoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In the field of medicine, (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its chemical versatility allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride include other pyridine derivatives with different substituents. Examples include:

  • (Z)-N’-[(4-fluorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride
  • (Z)-N’-[(4-bromophenyl)methoxy]pyridine-3-carboximidamide hydrochloride

Uniqueness

The uniqueness of (Z)-N’-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methoxy]pyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN3O.ClH/c14-12-5-3-10(4-6-12)9-18-17-13(15)11-2-1-7-16-8-11;/h1-8H,9H2,(H2,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQZNZGILWOXPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=NOCC2=CC=C(C=C2)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C(=N/OCC2=CC=C(C=C2)Cl)/N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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